3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
Description
3-(Aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a bicyclic heterocyclic compound featuring a fused triazole and pyrazinone core. The molecule is substituted with an aminomethyl group at position 3 and a methyl group at position 7, with two hydrochloride counterions enhancing its solubility and stability.
Properties
IUPAC Name |
3-(aminomethyl)-7-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.2ClH/c1-11-2-3-12-5(4-8)9-10-6(12)7(11)13;;/h2-4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMATBPZDAPUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=NN=C2C1=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride typically involves multiple steps, starting with the formation of the triazolopyrazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones. The aminomethyl group is introduced through subsequent amination reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the triazolopyrazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Biological Activities
The compound has been evaluated for various biological activities, including:
- Antimicrobial Activity :
- Antimalarial Activity :
- Antitubercular Activity :
- Other Therapeutic Applications :
Synthesis and Characterization
The synthesis of 3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride involves several steps:
-
Starting Materials :
- The synthesis typically begins with readily available precursors that undergo cyclization reactions to form the triazolo-pyrazine core structure.
- Characterization Techniques :
Case Studies
Several studies have documented the applications of this compound:
- A study published in Molecules reported on the synthesis and antibacterial activity of novel derivatives of triazolo[4,3-a]pyrazine. The study highlighted the structure-activity relationship (SAR) that guided the design of more potent derivatives with improved efficacy against bacterial pathogens .
- Another research article detailed the computational studies alongside biological evaluations of triazolo[4,3-a]pyrazine analogues. The molecular docking studies provided insights into the binding interactions with target enzymes involved in disease mechanisms, enhancing understanding for further drug development efforts .
Mechanism of Action
The mechanism by which 3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group and the triazolopyrazine core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Molecular Formula : C₇H₁₂Cl₂N₆O (calculated based on analogs in and ).
- Purity : ≥95% (typical for related compounds; see and ).
- CAS Registry: Not explicitly listed, but analogs like 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride are documented (EN300-386234 in ).
Structural Analogues
The following table summarizes key structural analogs, highlighting differences in substituents and their pharmacological relevance:
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Sitagliptin | 3-(Chloromethyl)-7-phenyl Analog | 3-(2-Aminoethyl) Dihydrochloride |
|---|---|---|---|---|
| Molecular Weight | ~289.14 g/mol | 407.39 g/mol | 260.68 g/mol | ~220.62 g/mol |
| Solubility | High (dihydrochloride) | Moderate | Low (neutral form) | High (dihydrochloride) |
| LogP | ~0.5 (estimated) | 1.2 | 2.8 | ~0.1 |
| Synthetic Accessibility | Moderate | High complexity | Moderate | Moderate |
- Key Insight: The dihydrochloride form of the target compound and its 3-aminoethyl analog exhibit superior aqueous solubility compared to neutral analogs like the 7-phenyl derivative, making them more suitable for oral or injectable formulations .
Pharmacological Potential
- Sitagliptin : Clinically validated DPP-4 inhibitor (IC₅₀ = 18 nM), underscoring the importance of trifluoromethyl and aryl groups in enzyme inhibition .
- 3-(Chloromethyl)-7-phenyl Derivative : Serves as a versatile intermediate; chloromethyl groups are often exploited in prodrug design or covalent inhibitor development .
Biological Activity
3-(Aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride (CAS Number: 2094340-67-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃Cl₂N₅O |
| Molecular Weight | 254.11 g/mol |
| CAS Number | 2094340-67-5 |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic route can vary depending on the desired purity and yield.
Antimicrobial Activity
Research has demonstrated that compounds similar to 3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds in this class have shown potent inhibitory effects against various strains of bacteria including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM for some derivatives .
- Antifungal Activity : These compounds have also been evaluated for antifungal activity against species such as Candida, demonstrating selective action against certain Gram-positive and Gram-negative microorganisms .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on human cell lines have indicated that derivatives of this compound possess varying degrees of cytotoxic activity:
- MCF-7 Cell Line : Some derivatives exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line. For example, specific derivatives showed IC50 values indicating their effectiveness in inhibiting cell proliferation .
Case Studies
- Study on Antibacterial Activity :
- Cytotoxicity Evaluation :
The mechanism by which 3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one exerts its biological effects is believed to involve:
Q & A
Q. Advanced Structure-Activity Relationship (SAR)
- 3-Aminomethyl Group : Enhances solubility and bioavailability, potentially improving blood-brain barrier penetration for cerebroprotective applications .
- 7-Methyl Group : Increases metabolic stability by sterically shielding the triazole ring from oxidative degradation.
- Pharmacological Outcomes : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) at the 3-position show higher cytotoxicity (IC50 < 10 µM in HeLa cells), while bulky 7-aryl groups improve membrane-stabilizing effects in erythrocyte lysis assays .
What purification techniques are optimal for removing by-products like unreacted hydrazinopyrazinones or CDI adducts?
Q. Advanced Purification Methods
- Recrystallization : A DMFA/i-propanol (1:2) mixture effectively isolates the product while dissolving polar by-products .
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/methanol (9:1 to 7:3) to separate CDI adducts (Rf ≈ 0.3) from the target compound (Rf ≈ 0.5).
- HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) identify impurities at retention times <5 minutes .
How can computational modeling predict the compound’s binding affinity for kinase targets (e.g., JAK2 or CDK4/6)?
Q. Advanced Computational Approaches
- Docking Studies : Use AutoDock Vina with crystal structures of JAK2 (PDB: 4FVQ) or CDK6 (PDB: 5L2S). The triazolopyrazine core forms π-π interactions with hinge regions, while the aminomethyl group hydrogen-bonds to Glu925 (JAK2) or Asp163 (CDK6).
- MD Simulations : 100-ns simulations in GROMACS assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
What analytical challenges arise in quantifying this compound in biological matrices (e.g., plasma or tissue homogenates)?
Q. Advanced Bioanalytical Considerations
- Matrix Effects : Plasma proteins bind the lipophilic triazolopyrazine core, reducing recovery. Mitigate via protein precipitation with acetonitrile (3:1 v/v) followed by SPE (C18 cartridges).
- LC-MS/MS Quantification : Use a triple quadrupole MS with ESI+ mode (m/z 267.1→154.0 for the parent ion). Limit of quantification (LOQ) <10 ng/mL achievable with isotopically labeled internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
